molecular formula C11H9N3O2 B14107473 6-(hydroxyiminomethyl)-4-phenyl-1H-pyrimidin-2-one

6-(hydroxyiminomethyl)-4-phenyl-1H-pyrimidin-2-one

Cat. No.: B14107473
M. Wt: 215.21 g/mol
InChI Key: YKWAHYNYEWZOPG-UHFFFAOYSA-N
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Description

6-(hydroxyiminomethyl)-4-phenyl-1H-pyrimidin-2-one is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydroxyimino group and the phenyl ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(hydroxyiminomethyl)-4-phenyl-1H-pyrimidin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-2,6-diaminopyrimidine with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxyimino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(hydroxyiminomethyl)-4-phenyl-1H-pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

6-(hydroxyiminomethyl)-4-phenyl-1H-pyrimidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(hydroxyiminomethyl)-4-phenyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(hydroxyiminomethyl)-4-methyl-1H-pyrimidin-2-one
  • 6-(hydroxyiminomethyl)-4-ethyl-1H-pyrimidin-2-one
  • 6-(hydroxyiminomethyl)-4-phenyl-1H-pyrimidin-2-thione

Uniqueness

6-(hydroxyiminomethyl)-4-phenyl-1H-pyrimidin-2-one is unique due to the presence of both the hydroxyimino group and the phenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The phenyl ring enhances its ability to participate in π-π interactions, while the hydroxyimino group provides additional sites for hydrogen bonding and redox reactions.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

6-(hydroxyiminomethyl)-4-phenyl-1H-pyrimidin-2-one

InChI

InChI=1S/C11H9N3O2/c15-11-13-9(7-12-16)6-10(14-11)8-4-2-1-3-5-8/h1-7,16H,(H,13,14,15)

InChI Key

YKWAHYNYEWZOPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NC(=C2)C=NO

Origin of Product

United States

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